Antibiotic G418
Description
Antibiotic G418 (Geneticin) is an aminoglycoside antibiotic produced by Micromonospora rhodorangea. It is structurally related to gentamicin B1 but distinct in its mechanism of action and applications . G418 binds to the 80S ribosome in eukaryotic cells and the 30S ribosomal subunit in prokaryotes, disrupting protein synthesis by inducing translational misreading at the ribosomal "A site" . This broad-spectrum toxicity makes it effective against bacteria, yeast, plants, protozoans, and mammalian cells.
G418 is widely used as a selective agent in genetic engineering, particularly for eukaryotic cells transfected with vectors carrying the neo (neomycin resistance) gene. This gene encodes aminoglycoside-3-phosphotransferase, which inactivates G418 . Selection typically requires 7–14 days, with optimal concentrations varying by cell type (e.g., 200–800 µg/mL for HeLa cells) . Beyond selection, G418 has been explored for its ability to suppress premature termination codons (PTCs) in mRNA, enabling read-through of truncated proteins in genetic disorders .
Properties
IUPAC Name |
2-[4,6-diamino-3-[3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4O10.2H2O4S/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19;2*1-5(2,3)4/h6-19,24-30H,4-5,21-23H2,1-3H3;2*(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEPSJJJMTWUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N4O18S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587898 | |
| Record name | Sulfuric acid--4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2-amino-2,7-dideoxyheptopyranoside (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-42-2 | |
| Record name | Sulfuric acid--4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2-amino-2,7-dideoxyheptopyranoside (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Streptamine, O-2-amino-2,7-dideoxy-D-glycero-α-D-gluco-heptopyranosyl-(1.fwdarw.4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1.fwdarw.6)]-2-deoxy-, sulfate (1:2) (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Adsorption on Amberlite IRC-50
The broth is adjusted to pH 7.0–7.5 and passed through a column of Amberlite IRC-50 (a carboxylate cation exchanger). G418 and cationic impurities bind to the resin, while neutral contaminants are washed away.
Elution and Charcoal Treatment
Bound antibiotics are eluted with 1M ammonium hydroxide, followed by treatment with activated charcoal to remove pigments and lipids. The eluate is then subjected to anion-exchange chromatography using Amberlite IRA-401S to further reduce anionic impurities.
Advanced Purification Techniques
Traditional methods yield G418 with 70–85% purity due to residual gentamicins. Modern approaches employ silica gel chromatography and solvent partitioning to achieve >95% purity:
Silica Gel Chromatography
Crude G418 is dissolved in a methanol:chloroform:NH₄OH (1:2:1 v/v) solvent mixture and loaded onto a silica gel column. Elution with methanol:chloroform:NH₄OH (1:1:1 v/v) separates G418 from gentamicins based on polarity differences (Table 1).
Table 1: Solvent Systems for Silica Gel Chromatography
| Step | Solvent Ratio (v/v) | Purpose |
|---|---|---|
| Dissolution/Loading | 1:2:1 (MeOH:CHCl₃:NH₄OH) | Solubilize G418 and impurities |
| Elution | 1:1:1 (MeOH:CHCl₃:NH₄OH) | Selective G418 desorption |
This method reduces individual gentamicin impurities to <3%, as verified by HPLC (Figure 1).
Crystallization and Lyophilization
High-purity G418 is crystallized by adjusting the eluate pH to 5.4 with sulfuric acid and lyophilized to a stable powder. The final product exhibits a molecular weight of 692.7 g/mol (C₂₀H₄₀N₄O₁₀·2H₂SO₄) and ≥90% potency.
Formulation of Laboratory Solutions
G418 is typically reconstituted as a sulfate salt for cell culture applications. Standard protocols include:
Stock Solution Preparation
Table 2: Working Concentrations for Cell Selection
| Cell Type | Maintenance (µg/mL) | Selection (µg/mL) |
|---|---|---|
| Mammalian | 200 | 400–1000 |
| Bacterial | – | 5–16 |
| Yeast | – | 200 |
Quality Control and Selectivity
Critical quality metrics include:
-
Selectivity Index : LD₅₀ (resistant cells)/LD₅₀ (sensitive cells) ≥10. For example, NIH 3T3 cells transfected with neo survive at 5,000 µg/mL G418, while wild-type cells die at 100 µg/mL.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: G418 undergoes several types of chemical reactions, including substitution and hydrolysis. It is known to interact with various reagents and conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: G418 can undergo substitution reactions with nucleophiles, leading to the replacement of functional groups.
Hydrolysis: In aqueous solutions, G418 can undergo hydrolysis, breaking down into its constituent components.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of G418 in water results in the formation of its constituent sugars and amino groups .
Scientific Research Applications
G418 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a selective agent in molecular genetics experiments to select for genetically engineered cells.
Biology: Commonly used in cell culture to select for cells that have been transfected with a gene conferring resistance to G418.
Medicine: Employed in gene therapy research to select for cells that have successfully incorporated therapeutic genes.
Industry: Utilized in the production of genetically modified organisms (GMOs) for various industrial applications .
Mechanism of Action
G418 exerts its effects by binding to the ribosome and inhibiting the elongation step of protein synthesis in both prokaryotic and eukaryotic cells. This inhibition prevents the synthesis of polypeptides, leading to cell death. The molecular target of G418 is the 80S ribosome in eukaryotic cells and the 70S ribosome in prokaryotic cells. Resistance to G418 is conferred by the neo gene from Tn5, which encodes an aminoglycoside 3’-phosphotransferase that inactivates the antibiotic .
Comparison with Similar Compounds
Structural and Functional Analogues
Gentamicin
- Mechanism: Shares the aminoglycoside core structure and binds to the ribosomal A site, but primarily inhibits prokaryotic translation.
- Cytotoxicity : Gentamicin is less cytotoxic to eukaryotic cells than G416. For example, in HEK-293 cells, G418 exhibits an LC50 of 1.3 mM, compared to gentamicin’s LC50 of 3.5 mM .
- Applications: Used clinically for bacterial infections.
Hygromycin
- Mechanism : Targets the 30S ribosomal subunit, similar to G418, but induces distinct translational errors .
- Resistance : Conferred by the hygR gene (hygromycin phosphotransferase), unlike the neo gene for G418 .
- Applications : Used for selecting transfected fungi and mammalian cells. Hygromycin is less cytotoxic than G418 in some contexts, making it preferable for sensitive assays .
Kanamycin A
- Mechanism : Inhibits prokaryotic translation via 30S subunit binding. The KanMX module (from E. coli Tn903) provides resistance to both kanamycin and G418 .
- Applications : Primarily used in bacterial selection. G418’s eukaryotic efficacy makes it superior for fungal and mammalian systems .
Neomycin
- Mechanism : Structurally similar to G418 but less potent. Neomycin resistance genes (e.g., neo) are cross-reactive with G418 .
- Applications : Largely supplanted by G418 due to the latter’s higher efficacy in eukaryotic systems .
Nourseothricin (NAT)
- Mechanism : A streptothricin antibiotic that acetylates ribosomes, disrupting elongation.
- Applications : Used in Cryptococcus neoformans and other fungi. Unlike G418, NAT is effective at lower concentrations (50–100 µg/mL) and is less toxic to mammalian cells .
Comparative Efficacy and Toxicity
Antibacterial Activity
- G418 and gentamicin exhibit strong antibacterial activity (MIC ≤ 2 µg/mL for E. coli), while hygromycin and newer derivatives (e.g., compounds 9–12) lack significant bactericidal effects .
Eukaryotic Selection
- G418 : Requires higher concentrations (e.g., 100–500 µg/mL for Chlorococcum sp. , 150 µg/mL for Rhodotorula toruloides ).
- NAT : Preferred for clinical isolates due to lower toxicity .
Cytotoxicity
| Compound | LC50 (HEK-293 cells) | Key Findings |
|---|---|---|
| G418 | 1.3 mM | Most cytotoxic aminoglycoside |
| Gentamicin | 3.5 mM | Moderate toxicity |
| Hygromycin | >5 mM | Low interference in functional assays |
Mechanistic Differences
- Ribosomal Targeting :
- Read-Through Activity :
- G418 and gentamicin enable PTC read-through, but efficacy depends on mutation position. G418 restores protein expression in MERTK-deficient cells but fails to rescue function due to off-target toxicity .
Biological Activity
G418, also known as Geneticin, is an aminoglycoside antibiotic that plays a crucial role in molecular biology and genetic engineering. Its primary biological activity involves inhibiting protein synthesis by targeting the ribosomal machinery in both prokaryotic and eukaryotic cells. This article delves into the mechanisms of action, applications, and research findings related to G418.
G418 exerts its effects by binding to the 80S ribosomal subunit, which is integral to the elongation step of protein synthesis. This binding leads to the inhibition of peptide and polypeptide synthesis, effectively blocking translation in cells that lack resistance genes . The antibiotic is particularly useful in laboratory settings for selecting genetically engineered cells that express neomycin resistance genes (neo), which confer resistance to G418 .
Applications in Research
G418 is predominantly used for:
- Selection of Genetically Engineered Cells : It is employed to select mammalian and other eukaryotic cells that have been stably transfected with neomycin resistance genes .
- Prion Research : Recent studies have shown that G418 can interfere with de novo prion infection in cultured cells, suggesting its potential application in prion disease research .
- Protein Expression Studies : G418 has been utilized to study the effects of ribosomal read-through of nonsense mutations, revealing its potential therapeutic applications for genetic disorders .
Table 1: Summary of G418's Biological Activities
Case Study: Prion Infection Interference
In a study investigating the effects of G418 on prion-infected cells, it was found that treatment with G418 reduced levels of protease-resistant PrP following exposure to mouse prion strains. Notably, G418 had minimal effects on established prion infections, indicating its selective action during early infection stages .
Case Study: Ribosomal Read-Through
Another significant finding demonstrated that G418 could induce ribosomal read-through of a specific nonsense mutation (NBCe1-A-Q29X) associated with hereditary proximal renal tubular acidosis. This study provided evidence that G418 can produce full-length functional proteins from mutated genes, highlighting its potential as a therapeutic agent for certain genetic disorders .
Safety and Toxicity
While G418 is effective as a selection agent, it is important to note its cytotoxic effects on non-transformed eukaryotic cells. The concentration used for selection typically ranges from 200 μg/mL to 400 μg/mL for mammalian cells, but optimal concentrations can vary based on the cell line and experimental conditions. It is recommended to perform titration experiments to determine the most effective concentration for specific applications .
Q & A
Q. What is the molecular mechanism of G418 cytotoxicity in eukaryotic cells, and how does resistance develop?
G418 (Geneticin) inhibits protein synthesis by binding to the 80S ribosome, disrupting elongation during translation. This leads to cell death in eukaryotic cells lacking resistance genes. Resistance is conferred by the neo gene (aminoglycoside-3-phosphotransferase), which phosphorylates G418, rendering it inactive. Researchers must ensure transfection vectors (e.g., pCMV-neo) express this gene for successful selection .
Q. How do I determine the optimal G418 concentration for my cell line?
Perform a kill curve:
Plate cells at 30–50% confluency in 6-well plates.
Apply G418 at varying concentrations (e.g., 0–1,500 µg/mL).
Monitor viability for 7–14 days.
Select the lowest concentration yielding 100% death of untransfected cells within 3–5 days.
Example ranges: Mammalian cells typically require 200–800 µg/mL for selection; plant/yeast systems may need lower doses (50–200 µg/mL). Always validate per cell type and culture conditions .
Q. What are the standard protocols for applying G418 in stable transfection workflows?
- Selection Phase : Apply G418 (e.g., 400 µg/mL) 24–48 hours post-transfection. Replace medium every 3–4 days until resistant colonies form (10–14 days).
- Maintenance Phase : Reduce concentration by 50% (e.g., 200 µg/mL) to sustain selection pressure.
Note: For inducible systems (e.g., Tet-On), delay G418 until after induction (e.g., day 6 post-induction) to avoid interference with reprogramming .
Advanced Research Questions
Q. How can I resolve discrepancies in G418 efficacy across studies using different promoters?
Promoter strength directly impacts neo gene expression and G418 resistance. For example:
- CMV promoter yields higher resistance (e.g., 2–3× more colonies) than SV40 or hACTB promoters in HCT116 and HT-1080 cells .
Methodological recommendation: - Compare promoter efficiency via dual-luciferase assays.
- Use strong promoters (e.g., CMV) for stringent selection or weaker promoters (e.g., EF1α) for leaky expression studies.
Q. How can I optimize G418 selection in co-culture systems with multiple antibiotics?
- Avoid cross-inhibition : G418 competes with penicillin/streptomycin; omit these during selection .
- Dual selection : Use non-overlapping resistance genes (e.g., puromycin + G418) with staggered application (e.g., G418 first, then puromycin after 72 hours).
- Validate antibiotic compatibility via dose-response matrices to rule out additive toxicity .
Q. Why do transfected cell populations exhibit variable resistance to G418?
Factors include:
- Cell line variability : Adherent cells (e.g., HEK293) are more sensitive than suspension lines (e.g., CHO) .
- Transfection efficiency : Low plasmid uptake reduces neo expression. Use FACS to isolate high-expressing clones.
- Cell density : Overconfluent cultures reduce antibiotic efficacy; maintain ≤70% confluency during selection .
Q. How should I handle contradictory data when comparing G418 efficacy in published studies?
- Control for variables : Batch potency (e.g., ED50 values vary by supplier), cell passage number, and culture media (e.g., serum concentration affects antibiotic stability) .
- Replicate conditions : Use the same G418 lot, cell density, and media as the reference study.
- Report detailed methods : Include antibiotic source (e.g., Gibco™ vs. MCE), preparation (sterile filtration vs. lyophilized), and storage conditions (-20°C vs. 4°C) .
Methodological Notes
- G418 Preparation :
- Critical Controls :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
